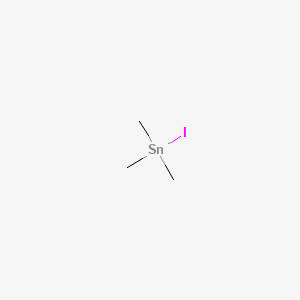
Stannane, iodotrimethyl-
Overview
Description
Stannane, iodotrimethyl- is an organotin compound with the molecular formula C3H9ISn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. This compound is commonly used in organic synthesis as a reagent for the conversion of aldehydes and ketones to their corresponding alkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, iodotrimethyl- can be synthesized through the reaction of trimethyltin chloride with iodine. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the organotin compound. The reaction is as follows:
(CH3)3SnCl+I2→(CH3)3SnI+Cl2
Industrial Production Methods: Industrial production of stannane, iodotrimethyl- involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .
Types of Reactions:
Reduction: Stannane, iodotrimethyl- can act as a reducing agent in organic synthesis. It is particularly effective in the reduction of carbonyl compounds to alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in acetone are used for substitution reactions.
Major Products:
Reduction: The major products are alkanes.
Substitution: The major products are organotin compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Stannane, iodotrimethyl- has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the reduction of carbonyl compounds and in the Stille coupling reaction for forming carbon-carbon bonds.
Biology: Organotin compounds, including stannane, iodotrimethyl-, are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing into the use of organotin compounds in medicinal chemistry, particularly for their potential as anticancer agents.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of stannane, iodotrimethyl- involves the formation of tin-carbon bonds, which can participate in various organic reactions. In reduction reactions, the tin-hydrogen bond is cleaved homolytically to generate a tin radical, which then donates a hydrogen atom to the substrate, reducing it to an alkane. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new organotin compound .
Comparison with Similar Compounds
Trimethyltin chloride: Similar to stannane, iodotrimethyl-, but with a chlorine atom instead of iodine.
Tributyltin hydride: Another organotin compound used as a reducing agent in organic synthesis.
Tetramethyltin: A tetraorganotin compound used in the synthesis of other organotin compounds.
Uniqueness: Stannane, iodotrimethyl- is unique due to its high reactivity and versatility in organic synthesis. The presence of the iodine atom makes it particularly useful in substitution reactions, where it can be easily replaced by other nucleophiles .
Properties
IUPAC Name |
iodo(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.HI.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRPNCOKLIMKBN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ISn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230895 | |
| Record name | Stannane, iodotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-73-4 | |
| Record name | Iodotrimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodotrimethylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodotrimethylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, iodotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodotrimethylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8QUM6TWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


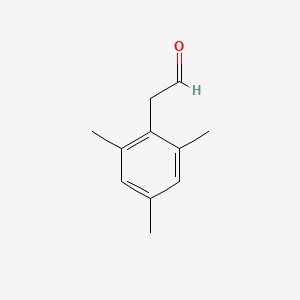
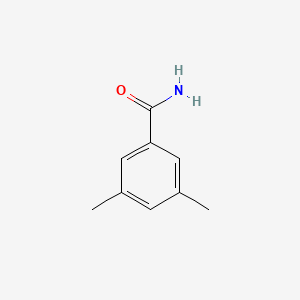
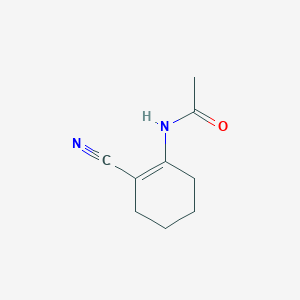
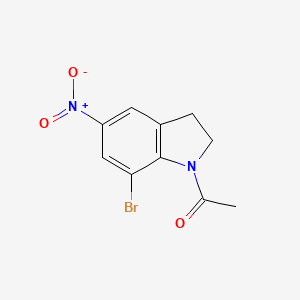

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)
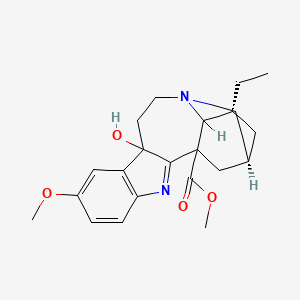

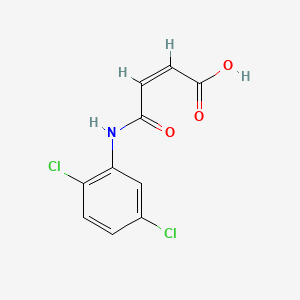
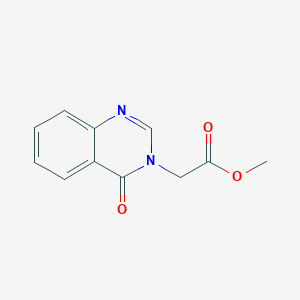
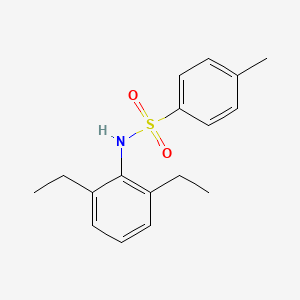

![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
